FAM hydrazide 6-isomer

Description

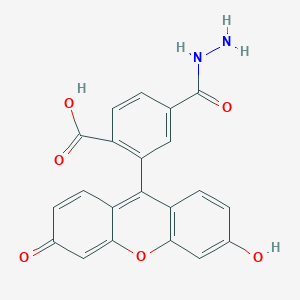

FAM hydrazide 6-isomer is a fluorescein (FAM) derivative modified with a hydrazide functional group at the 6-position of the xanthene core. Its molecular formula is C₂₁H₁₅N₂ClO₆, with a molecular weight of 426.81 . This compound is widely used as a fluorescent probe for labeling carbonyl-containing molecules (e.g., aldehydes, ketones) via hydrazone bond formation. The 6-isomer designation refers to the substitution pattern on the fluorescein backbone, distinguishing it from the 5-isomer variant . Key properties include:

Properties

IUPAC Name |

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMMCATQIRAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The fluorescein derivative is typically activated at the 6-position using a leaving group such as chlorine or bromine. For example, 6-chlorofluorescein reacts with hydrazine or its protected derivatives under basic conditions. The reaction proceeds via a two-step mechanism:

-

Deprotonation of hydrazine : A base such as N,N-diisopropylethylamine (DIPEA) deprotonates hydrazine, enhancing its nucleophilicity.

-

Substitution at the 6-position : The hydrazide anion attacks the electrophilic carbon at the 6-position of fluorescein, displacing the leaving group.

This method is optimized at elevated temperatures (150–180°C) in polar aprotic solvents like n-butanol, achieving yields exceeding 90% in controlled conditions.

Role of Protecting Groups

To prevent side reactions, the hydrazine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group. For instance, N-Boc-aryl hydrazides undergo in situ deprotection under microwave irradiation, followed by NAS with 6-chlorofluorescein. This strategy minimizes byproducts such as bis-adducts, which commonly arise from unprotected hydrazines.

Microwave-Assisted One-Pot Synthesis

Recent advances leverage microwave (MW) irradiation to streamline the synthesis into a one-pot procedure, combining NAS and oxidation steps. This method, adapted from heterocyclic azobenzene synthesis, involves:

Reaction Sequence

-

NAS with protected hydrazides : 6-Chlorofluorescein reacts with N-Boc-hydrazide derivatives under MW heating (150°C, 1–3 hours).

-

Oxidative deprotection : The intermediate hydrazine is oxidized in situ using atmospheric oxygen or pure O₂, forming the final hydrazide product.

Yields for this one-pot method reach 93% when conducted under oxygen-rich conditions, significantly reducing reaction times compared to traditional air oxidation.

Solvent and Temperature Optimization

Optimal solvents include n-butanol and dimethylformamide (DMF), which stabilize intermediates while resisting oxidation. Elevated temperatures (180°C) are required for less electrophilic substrates, such as 6-chloroguanine derivatives, due to reduced reactivity at the 6-position.

Acyl Chloride Intermediate Route

A patent-pending method utilizes acyl chloride intermediates to synthesize hydrazides. While originally developed for thioether hydrazides, this approach is adaptable to fluorescein systems:

Synthesis Steps

-

Formation of fluorescein acyl chloride : Fluorescein is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride.

-

Hydrazine coupling : The acyl chloride reacts with anhydrous hydrazine in methylene chloride at low temperatures (–70°C), yielding FAM hydrazide.

Byproduct Mitigation

The primary byproduct, bis-acylated hydrazide, is minimized by:

-

Controlled stoichiometry : Using a 1:1 molar ratio of acyl chloride to hydrazine.

-

Low-temperature reactions : Slowing secondary reactions that form bis-adducts.

Purification and Isolation of the 6-Isomer

Post-synthesis purification is critical due to the presence of regioisomers and byproducts.

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

FAM hydrazide 6-isomer undergoes several types of chemical reactions, including:

Condensation Reactions: Reacts with carbonyl compounds to form hydrazones.

Oxidation and Reduction: Can be involved in redox reactions depending on the reagents used

Common Reagents and Conditions

Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Uses oxidizing agents like hydrogen peroxide.

Major Products

Scientific Research Applications

Chemical Properties and Structure

FAM hydrazide 6-isomer is characterized by its ability to react with carbonyl compounds, forming stable hydrazones. This property is particularly useful for labeling aldehydes and ketones, which are prevalent in many biological molecules, including carbohydrates and proteins.

- Molecular Formula : C₁₃H₁₁ClN₂O₃

- Molecular Weight : 280.7 g/mol

Labeling of Biomolecules

This compound is primarily utilized for the labeling of biomolecules, such as proteins and carbohydrates. The labeling process typically involves the oxidation of sugars to form carbonyl groups, which then react with the hydrazide to create stable conjugates.

- Case Study : In one study, glycoproteins were labeled using FAM hydrazide after periodate oxidation. This method allowed for effective visualization and quantification of glycoproteins in complex mixtures, enhancing the understanding of glycosylation patterns in various diseases.

Fluorescence Microscopy

The bright fluorescence emitted by FAM makes it suitable for use in fluorescence microscopy, where it can be used to visualize cellular components.

- Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 519 nm |

| Solubility | Water-soluble (pH > 6) |

Flow Cytometry

FAM hydrazide can be employed in flow cytometry for the analysis of cell populations. Its compatibility with standard fluorescent filters allows for multiplexing with other fluorescent markers.

- Case Study : In a flow cytometry analysis, cells labeled with FAM hydrazide were distinguished from unlabeled cells based on fluorescence intensity, demonstrating its effectiveness in cell sorting and analysis.

Synthesis of Hydrazone Derivatives

FAM hydrazide serves as a precursor for synthesizing various hydrazone derivatives that exhibit biological activity. These derivatives can be screened for potential therapeutic applications.

- Case Study : A series of hydrazone compounds synthesized from FAM hydrazide were evaluated for their anticancer properties against human breast cancer cell lines. The study identified several potent compounds that inhibited cell proliferation effectively.

Development of Biosensors

The ability to label biomolecules with FAM hydrazide has led to the development of biosensors that detect specific analytes based on fluorescence changes.

- Case Study : A biosensor was developed using FAM-labeled antibodies to detect biomarkers associated with cancer. The sensor demonstrated high sensitivity and specificity, making it a promising tool for early cancer diagnosis.

Mechanism of Action

FAM hydrazide 6-isomer exerts its effects through its ability to form stable hydrazone bonds with carbonyl compounds. This reaction is facilitated by the hydrazide group, which reacts with aldehydes and ketones to form a covalent bond. The resulting fluorescent product can be easily detected and measured, making it a valuable tool in various analytical techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: FAM Hydrazide 5-Isomer

The 5-isomer of FAM hydrazide differs in the substitution site of the hydrazide group (5-position vs. 6-position). Key distinctions include:

- Fluorescence Efficiency : The 6-isomer exhibits marginally higher quantum yield due to reduced steric hindrance at the 6-position, enhancing photostability .

- Synthetic Accessibility : The 5-isomer is more straightforward to synthesize, as the 6-position requires specialized coupling strategies, leading to lower yields .

- Commercial Availability : The 6-isomer is often priced higher (e.g., $110–$1,190 per 1–100 mg ) compared to the 5-isomer due to synthetic complexity .

Table 1: Comparison of FAM Hydrazide Isomers

Functional Analogues: TAMRA and Cyanine Hydrazides

TAMRA Hydrazide 6-Isomer

- Structure : Tetramethylrhodamine (TAMRA) derivative with a hydrazide group at the 6-position.

- Fluorescence : Red-shifted emission (Ex/Em: 555/580 nm ), suitable for multiplexed imaging .

- Applications : Preferential use in deep-tissue imaging due to longer wavelengths .

Cyanine Hydrazides (e.g., Cy3, Cy5)

Table 2: Comparison with TAMRA and Cyanine Hydrazides

Non-Fluorescent Hydrazides: Pharmacological Agents

Hydrazide moieties are also present in non-fluorescent bioactive compounds, such as:

- Compound 6k (Steroidal Hydrazide) : Exhibits 4-fold higher cytotoxicity than ergosterol peroxide in cancer cells (IC₅₀: 11.37 μM in MCF-7) due to nicotinic hydrazide substitution .

- Alkylhydrazides in HDAC Inhibitors : Demonstrated bidentate zinc chelation in HDAC3 binding, similar to FAM hydrazide’s carbonyl interaction .

Key Difference : this compound is optimized for labeling rather than therapeutic activity, avoiding hepatotoxicity risks associated with metabolic byproducts like acetyl hydrazide .

Bioconjugation Efficiency

Biological Activity

FAM hydrazide 6-isomer, also known as 5-(and-6)-carboxyfluorescein hydrazide, is a fluorescent dye derivative that has garnered attention for its biological applications, particularly in labeling and detecting various biomolecules. This article provides a comprehensive overview of its biological activity, including its properties, applications, and relevant research findings.

- Molecular Formula : C21H15N2ClO6

- Molecular Weight : 426.81 g/mol

- CAS Number : 2183440-65-3

- Appearance : Yellow/orange solid

- Solubility : Soluble in DMSO, DMF, and alcohols

- Excitation/Emission Maxima :

- Excitation: 492 nm

- Emission: 522 nm

- Fluorescence Quantum Yield : 0.93

These properties indicate that FAM hydrazide is highly fluorescent and suitable for various labeling applications in biological research.

Biological Applications

FAM hydrazide is primarily used for labeling carbonyl compounds, including aldehydes and ketones. The compound reacts with these functional groups to form stable hydrazone linkages, allowing for the visualization of biomolecules in various assays. Its application extends to:

- Protein Labeling : FAM hydrazide can label proteins containing carbonyl groups, facilitating the study of protein interactions and dynamics.

- Carbohydrate Labeling : The dye is used to label carbohydrates after their oxidation with periodate, enabling the analysis of glycan structures.

- Cell Imaging : Due to its fluorescent properties, FAM hydrazide is employed in live-cell imaging studies to track cellular processes.

Study 1: Protein Interaction Analysis

A study investigated the use of FAM hydrazide for labeling proteins involved in cell signaling pathways. The researchers demonstrated that the dye effectively labeled target proteins in living cells, allowing for real-time monitoring of protein interactions using fluorescence microscopy. The results indicated a significant increase in signal intensity compared to non-labeled controls, confirming the efficacy of FAM hydrazide as a labeling agent.

Study 2: Glycan Profiling

Another research project focused on glycomic analysis using FAM hydrazide. Researchers oxidized glycans from porcine gastric mucin with periodate and subsequently labeled them with FAM hydrazide. Mass spectrometry analysis revealed enhanced detection sensitivity and specificity for glycan structures when labeled with FAM hydrazide compared to traditional methods. This study highlighted the potential of FAM hydrazide in expanding glycomic coverage in analytical techniques.

Comparison with Other Fluorescent Dyes

The following table compares FAM hydrazide with other commonly used fluorescent dyes:

| Property | FAM Hydrazide | Rhodamine B | Cy3 |

|---|---|---|---|

| Molecular Weight | 426.81 g/mol | 479.01 g/mol | 444.37 g/mol |

| Excitation Maximum (nm) | 492 | 540 | 550 |

| Emission Maximum (nm) | 522 | 625 | 570 |

| Quantum Yield | 0.93 | 0.5 | 0.85 |

| Solubility | DMF, DMSO | Water | Water |

FAM hydrazide exhibits a high quantum yield and favorable solubility characteristics, making it an attractive option for various biological applications.

Q & A

Q. What are the standard protocols for synthesizing FAM hydrazide 6-isomer and confirming its structural integrity?

this compound is synthesized via condensation reactions between fluorescein derivatives and hydrazine under controlled acidic or neutral conditions. For example, glucose-ammonia reactions in weak acidic media (pH 4–6) yield isomer-specific products . Post-synthesis, purification involves reversed-phase HPLC or column chromatography to isolate the 6-isomer from its 5-isomer counterpart. Structural confirmation requires NMR (e.g., H, C) to verify the hydrazide moiety and the fluorescein backbone, alongside HPLC analysis (C18 column, acetonitrile/water mobile phase) to validate purity (>95%) .

Q. How does the reactivity of this compound with carbonyl groups compare to its 5-isomer counterpart?

The 6-isomer exhibits distinct steric and electronic properties due to the positioning of the hydrazide group on the fluorescein xanthene ring. This configuration enhances its selectivity for aldehydes and ketones in aqueous buffers (pH 7–8), whereas the 5-isomer may show preferential reactivity in organic solvents. Comparative studies using model carbonyl compounds (e.g., formaldehyde, acetone) under standardized conditions are recommended to quantify isomer-specific kinetics .

Q. What are the primary applications of this compound in fluorescence-based assays?

It is widely used for labeling carbonyl-containing biomolecules, such as glycated proteins or oxidized lipids, in fluorescence microscopy and flow cytometry. Its green emission (λem = 513 nm) enables multiplexing with red/far-red dyes. Additionally, it serves as a nucleotide conjugate (e.g., FAM-11-dUTP) for enzymatic incorporation into DNA during PCR or cDNA synthesis .

Q. What chromatographic methods are recommended for purity assessment of this compound?

Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve 5- and 6-isomers. Retention time differences (e.g., 6-isomer elutes earlier due to polarity variations) and UV-Vis absorption (494 nm) confirm identity. For trace impurities, high-resolution mass spectrometry (HRMS) or X-ray crystallography can detect structural deviations (e.g., 4% 5-isomer contamination in a 6-isomer sample) .

Q. What are the recommended storage conditions and handling practices to maintain this compound stability?

Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO or pH 7.4 PBS, avoiding repeated freeze-thaw cycles. Degradation occurs under prolonged exposure to light, moisture, or alkaline conditions (>pH 9), leading to fluorescein lactone formation .

Advanced Research Questions

Q. What experimental strategies can mitigate cross-reactivity between this compound and structurally similar compounds?

Optimize reaction pH (e.g., pH 6–7 for selective aldehyde labeling) and use blocking agents (e.g., hydroxylamine) to suppress non-specific hydrazide interactions. Pre-incubation with competing isomers (e.g., 5-isomer) in control experiments can isolate 6-isomer-specific signals .

Q. How can researchers optimize reaction conditions for this compound conjugation to biomolecules in aqueous vs. organic media?

In aqueous buffers (e.g., PBS), use 1–5 mM hydrazide concentrations and incubate at 4°C for 12–24 hours to minimize hydrolysis. For organic-phase reactions (e.g., DMF), activate carbonyl groups with EDC/NHS before hydrazide coupling. Monitor reaction efficiency via fluorescence quenching assays or MALDI-TOF mass spectrometry .

Q. How can advanced spectroscopic techniques resolve ambiguities in this compound characterization?

2D NMR (e.g., COSY, HSQC) clarifies proton-proton coupling and carbon assignments, distinguishing the 6-isomer’s hydrazide proton (δ 9–10 ppm) from fluorescein aromatic signals. High-resolution mass spectrometry (HRMS) with <1 ppm mass accuracy confirms molecular formula (C21H14N2O6) .

Q. What methodological considerations are critical when comparing labeling efficiencies of FAM hydrazide isomers in complex biological matrices?

Normalize fluorescence intensity to protein concentration (e.g., BCA assay) and account for autofluorescence using unlabeled controls. For live-cell imaging, verify membrane permeability with confocal microscopy and quantify intracellular retention over time .

Q. How does the steric environment of the 6-isomer influence its chemical reactivity compared to the 5-isomer?

The 6-isomer’s hydrazide group occupies a less hindered position on the xanthene ring, enabling faster conjugation with bulky carbonyl substrates (e.g., glycated hemoglobin). Computational modeling (DFT) or X-ray crystallography can map steric effects, as seen in studies where 6-isomer Br substituents deviated by 0.39 Å from planar positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.